10-Bromodecanol

Supramolecular Chemistry Rotaxane Dendrimer Lipophilicity

10-Bromodecanol (CAS 53463-68-6) is a bifunctional, long-chain ω-bromoalkanol possessing a ten-carbon aliphatic chain terminated by a primary alcohol and a primary alkyl bromide. It is a clear yellow liquid at ambient temperature , characterized by its dual reactivity: the bromine atom enables nucleophilic substitution and cross-coupling reactions, while the hydroxyl group participates in esterification, etherification, and oxidation.

Molecular Formula C10H21BrO
Molecular Weight 237.18 g/mol
CAS No. 53463-68-6
Cat. No. B1266680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromodecanol
CAS53463-68-6
Molecular FormulaC10H21BrO
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCO
InChIInChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
InChIKeyLGZMUUBPTDRQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromodecanol (CAS 53463-68-6): Essential Procurement and Specification Overview for Scientific Research


10-Bromodecanol (CAS 53463-68-6) is a bifunctional, long-chain ω-bromoalkanol possessing a ten-carbon aliphatic chain terminated by a primary alcohol and a primary alkyl bromide [1]. It is a clear yellow liquid at ambient temperature [2], characterized by its dual reactivity: the bromine atom enables nucleophilic substitution and cross-coupling reactions, while the hydroxyl group participates in esterification, etherification, and oxidation [3]. This unique combination renders it a versatile building block for the synthesis of complex organic architectures, including functionalized surfactants, pharmaceutical intermediates, and advanced materials .

Why 10-Bromodecanol Cannot Be Replaced by Shorter- or Longer-Chain Analogs in Critical Applications


While 10-Bromodecanol shares its ω-bromoalkanol class with compounds like 8-Bromo-1-octanol and 12-Bromo-1-dodecanol, generic substitution is scientifically untenable. The ten-carbon chain length is not an arbitrary structural feature; it is a critical determinant of the molecule's physicochemical properties and resultant performance. This specific chain length dictates the molecule's LogP, solubility profile, and steric environment, which in turn control its ability to function as an effective spacer in supramolecular assemblies [1], to confer the precise hydrophobic-hydrophilic balance required for pheromone activity [2], and to minimize the formation of undesirable di-brominated byproducts during its own synthesis from 1,10-decanediol [3]. The following quantitative evidence demonstrates that altering the chain length fundamentally changes the molecule's utility and performance in key research and industrial processes.

Quantitative Evidence Guide for 10-Bromodecanol: Differentiated Performance vs. Analogs and Alternatives


Chain Length-Dependent LogP and Its Impact on Supramolecular Assembly

The selection of 10-Bromodecanol for the synthesis of rotaxane dendrimers is based on its specific chain length and resulting lipophilicity. Its LogP value is precisely quantified, enabling it to act as an ideal hydrophobic spacer to anchor directing ligands. This contrasts with the use of shorter-chain ω-bromoalkanols (e.g., 8-Bromo-1-octanol) which would provide insufficient spatial separation, or longer-chain analogs (e.g., 12-Bromo-1-dodecanol) which could lead to excessive hydrophobic collapse or altered solubility, thereby compromising the structural integrity and function of the supramolecular architecture [1][2]. The ten-carbon spacer in 10-Bromodecanol is specifically cited for optimizing the exposure of functional ligands on nanoparticle surfaces [2].

Supramolecular Chemistry Rotaxane Dendrimer Lipophilicity Nanotechnology

Superior Synthetic Selectivity: Monobromination Yield of 10-Bromodecanol vs. Over-Bromination Byproduct

A direct, head-to-head comparison in the synthesis of 10-Bromodecanol from 1,10-decanediol reveals a significant advantage in reaction selectivity. The process yields 10-Bromodecanol with a reported yield of 93% [1] or 87% , while the over-brominated byproduct, 1,10-dibromodecane, is minimized as a separate, lower-yielding fraction. The ratio of the desired mono-brominated product (10-Bromodecanol) to the undesired di-brominated byproduct (1,10-dibromodecane) is a critical metric of process efficiency, with the 10-carbon chain providing an optimal substrate geometry for this selective transformation under controlled conditions [2].

Organic Synthesis Process Chemistry Selective Monobromination Yield Optimization

10-Bromodecanol as a Validated Starting Material for Pheromone Synthesis vs. Unspecified Alternatives

The industrial relevance of 10-Bromodecanol is anchored in a specific, patented process where it serves as the exclusive starting material for the synthesis of the navel orangeworm (NOW) sex pheromone, (11Z,13Z)-11,13-hexadecadienal [1]. This is not a generic suggestion but a defined, scalable pathway. The patent details an efficient, environmentally benign process starting from 10-Bromodecanol, underscoring its non-substitutable role [1]. While alternative syntheses for this pheromone exist, the process described in IN Patent 53/2021 is explicitly tied to the use of 10-Bromodecanol, making it a critical raw material for this specific, validated manufacturing route.

Agricultural Chemistry Pheromone Synthesis Pest Management Process Validation

The 10-Carbon Spacer: A Critical Design Element in Quantum Dot Ligand Synthesis

In the field of quantum dot technology, the chain length of a surface ligand is a critical design parameter that directly influences particle stability, solubility, and optoelectronic properties. A series of patents (KR-102174457-B1, KR-102207330-B1, KR-102207331-B1) explicitly disclose the use of 10-Bromodecanol as a precursor for synthesizing (meth)acrylate-functionalized quantum dot ligands [1]. The ten-carbon chain serves as a specific and essential spacer between the quantum dot surface and the polymerizable (meth)acrylate group. Using an analog with a different chain length—such as the shorter 8-Bromo-1-octanol or the longer 12-Bromo-1-dodecanol—would alter the spacer length, thereby changing the distance between the quantum dot and the polymerizable group. This would directly impact the ligand's packing density on the nanoparticle surface and the degree of crosslinking in the final composite, potentially degrading the quantum dot's performance and stability in the final device [1].

Materials Chemistry Quantum Dots Ligand Design Nanotechnology

Optimal Application Scenarios for Procuring 10-Bromodecanol (CAS 53463-68-6)


Synthesis of Navel Orangeworm (NOW) Sex Pheromone

Procurement of 10-Bromodecanol is essential for research and production groups seeking to follow a validated, patented synthetic route to (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella) [1]. As detailed in Indian Patent 53/2021, 10-Bromodecanol is the designated starting material for an efficient and environmentally benign process [1]. Utilizing this specific compound ensures compliance with the disclosed method and leverages an optimized pathway for producing a critical component in integrated pest management strategies for high-value nut crops like almonds and pistachios [1].

Construction of Supramolecular Architectures and Functionalized Nanomaterials

Researchers designing mechanically interlocked molecules, such as rotaxane dendrimers, or functionalizing nanoparticle surfaces should procure 10-Bromodecanol for its precisely defined C10 spacer length and LogP of 3.49 [2]. This specific combination of properties provides an optimal balance for amphiphilic behavior and spatial separation, enabling the controlled assembly of complex 3D frameworks [3]. The compound is explicitly cited for its role in synthesizing these advanced materials and for anchoring targeting ligands (e.g., folic acid) to nanoparticle surfaces, a function that cannot be reliably replicated by shorter- or longer-chain analogs without fundamentally altering the system's physical behavior and structural outcome [3].

Synthesis of (Meth)acrylate-Functionalized Quantum Dot Ligands

Material scientists and engineers developing quantum dot-based technologies, such as displays or sensors, should procure 10-Bromodecanol to synthesize ligands with a precise C10 spacer arm [4]. As disclosed in multiple Korean patents (e.g., KR-102174457-B1), this specific chain length is integral to the ligand's design for quantum dot surface modification [4]. The length controls the distance between the quantum dot and a polymerizable group, a factor that directly influences particle stability, dispersion quality, and the final optical and electronic properties of the composite. Using a generic ω-bromoalkanol of a different length would constitute a significant and likely detrimental deviation from the validated ligand structure, with unpredictable consequences for device performance and stability [4].

Technical Documentation Hub

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